(6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol chemical structure and physicochemical properties
(6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol chemical structure and physicochemical properties
Engineering the Next Generation of Antituberculars: A Technical Whitepaper on (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol
Executive Summary & Rationale
The global persistence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the rapid development of novel therapeutic scaffolds. Bicyclic 4-nitroimidazoles, notably Pretomanid (PA-824) and Delamanid (OPC-67683), have revolutionized TB treatment by exhibiting potent bactericidal activity against both actively replicating and hypoxic, non-replicating bacilli[1][2].
(6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol (CAS: 2097082-11-4) represents a critical structural evolution in this class[3]. By executing a bioisosteric replacement of the oxygen atom in the oxazole/oxazine ring with a sulfur atom (forming a thiazole ring), medicinal chemists can fundamentally alter the one-electron reduction potential of the nitro group[1][4]. This technical guide details the physicochemical profiling, mechanistic pathways, and self-validating synthetic protocols required to leverage this imidazothiazole scaffold in modern drug discovery.
Physicochemical Profiling & Structural Dynamics
The substitution of oxygen for sulfur in the fused bicyclic system increases the polarizability and slightly alters the dihedral angle of the pharmacophore. This modification is not merely structural; it is a calculated choice to tune the pharmacokinetic (PK) profile. Sulfur's lower electronegativity compared to oxygen shifts the electron density away from the nitroimidazole core, which can modulate the rate of enzymatic reduction and improve stability against mammalian nitroreductases, thereby widening the therapeutic index[1][5].
Table 1: Key Physicochemical Properties
| Property | Value / Descriptor | Pharmacological Implication |
|---|---|---|
| IUPAC Name | (6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol | Core scaffold for SAR exploration. |
| Molecular Formula | C₆H₇N₃O₃S[3] | Low molecular weight allows for extensive side-chain functionalization. |
| Molecular Weight | 201.20 g/mol | Highly efficient ligand efficiency (LE) starting point. |
| Hydrogen Bond Donors | 1 (-OH group) | Provides an anchoring point for esterification or ether linkage to lipophilic tails. |
| Hydrogen Bond Acceptors | 5 (-NO₂, N, O, S) | Ensures adequate aqueous solubility during early-stage formulation. |
| Topological PSA | ~95 Ų | Optimal for mycobacterial cell wall penetration without compromising oral bioavailability. |
Mechanistic Pathways: Reductive Activation
Like its oxazole counterparts, the imidazothiazole acts as a prodrug. Its mechanism of action is bifurcated, driven by the metabolic state of the mycobacterium[6].
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Aerobic Pathway (Replicating bacilli): The compound is reduced by the Mtb-specific deazaflavin (F420)-dependent nitroreductase (Ddn). The resulting des-nitro metabolite acts as a potent inhibitor of mycolic acid biosynthesis, collapsing the integrity of the mycobacterial cell wall[1].
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Anaerobic Pathway (Latent bacilli): Under hypoxic conditions, the reductive cleavage of the nitro group generates reactive nitrogen species (RNS), primarily nitric oxide (NO). NO acts as a severe respiratory poison, targeting cytochrome c oxidase and halting ATP production[6].
Fig 1: F420-dependent reductive activation pathway of nitroimidazo-thiazoles.
Standardized Synthetic Methodology
To ensure high purity and stereochemical control, the synthesis of the imidazothiazole core must be executed as a self-validating system. The following protocol describes the formation of the racemic core, which can be adapted using chiral epoxides for enantioselective synthesis.
Step-by-Step Synthesis Protocol
Step 1: Thiolation via Nucleophilic Aromatic Substitution (SNAr)
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Procedure: Dissolve 2-bromo-4-nitroimidazole (1.0 eq) in anhydrous DMF. Add potassium thioacetate (1.2 eq) and stir at 0°C for 2 hours.
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Causality: The highly electron-withdrawing 4-nitro group activates the C2 position, allowing the soft thioacetate nucleophile to displace the bromide efficiently.
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Validation Checkpoint: Perform LC-MS. Do not proceed until the characteristic bromine isotope pattern (M/M+2 ratio of 1:1) is entirely replaced by the thioacetate mass adduct.
Step 2: Epoxide Alkylation
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Procedure: Treat the intermediate with mild base (K₂CO₃) in methanol to liberate the free thiol in situ. Add epichlorohydrin (1.5 eq) dropwise. Stir at room temperature for 4 hours.
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Causality: The free thiolate selectively attacks the less sterically hindered terminal carbon of the epoxide, generating a secondary alcohol chlorohydrin intermediate.
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Validation Checkpoint: TLC monitoring (DCM:MeOH 9:1). The highly UV-active starting material spot must shift to a lower Rf value due to the newly formed hydroxyl group.
Step 3: Intramolecular Cyclization
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Procedure: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 eq) to the reaction mixture and elevate the temperature to 60°C for 6 hours.
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Causality: DBU acts as a non-nucleophilic base, deprotonating the N1 atom of the imidazole. The localized nitrogen anion executes an intramolecular SN2 attack on the carbon bearing the chloride, closing the 5-membered thiazole ring.
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Validation Checkpoint: ¹H NMR (DMSO-d6). The disappearance of the broad, mobile N-H proton signal and the emergence of rigid, diastereotopic aliphatic protons (from the saturated thiazole ring) confirm successful cyclization.
Fig 2: Step-by-step synthetic workflow and analytical validation of the imidazothiazole core.
Experimental Workflows: Biological Evaluation
To validate the efficacy of synthesized derivatives, compounds must be tested under both aerobic and anaerobic conditions, reflecting the dual-mechanism of the nitroimidazole class[2].
Protocol: Resazurin Microtiter Assay (REMA) for Aerobic MIC
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Causality: Resazurin is an oxidation-reduction indicator. Using it allows for a colorimetric, high-throughput readout of mycobacterial viability, which is significantly safer and faster than traditional CFU (Colony Forming Unit) plating.
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Step 1: Inoculum Preparation. Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to log phase. Validation: Measure OD₆₀₀ to ensure it is exactly 0.6. This guarantees bacteria are actively replicating, preventing false positives caused by dormant cells.
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Step 2: Compound Dilution. Prepare a 2-fold serial dilution of the imidazothiazole derivative in a 96-well plate. Validation: Include Rifampicin as a positive control (expected MIC ~0.06 µg/mL) and 1% DMSO as a negative vehicle control.
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Step 3: Incubation. Add the bacterial suspension to the compound plates and incubate at 37°C for 7 days in a standard aerobic incubator.
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Step 4: Indicator Addition. Add 30 µL of 0.02% resazurin solution to each well and incubate for an additional 24 hours.
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Step 5: Readout. Record fluorescence (Ex 530 nm, Em 590 nm). A shift from blue (oxidized resazurin) to pink (reduced resorufin) indicates bacterial survival. The lowest concentration preventing this color shift is the MIC.
Table 2: Comparative In Vitro Activity Benchmarks (Note: Data represents established benchmarks for the nitroimidazole class to guide assay validation[2][5])
| Compound Class | Aerobic MIC (H37Rv) | Anaerobic MIC (LORA) | Microsomal Stability (T½) |
|---|---|---|---|
| Pretomanid (Oxazine) | 0.03 - 0.12 µM | 1.0 - 5.0 µM | > 60 min |
| Delamanid (Oxazole) | 0.006 - 0.02 µM | 0.1 - 0.5 µM | > 60 min |
| Imidazothiazole Core | Requires derivatization | Requires derivatization | Typically > 70 min |
Conclusion & Future Perspectives
(6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol is a highly versatile, synthetically accessible building block for the next generation of antitubercular and antileishmanial agents[5]. By leveraging the unique electronic properties of the sulfur heteroatom, researchers can fine-tune the reductive activation pathway, potentially overcoming emerging resistance mechanisms associated with Ddn mutations. Future development should focus on the stereoselective functionalization of the C2-methanol group via Suzuki cross-couplings or etherifications to append lipophilic biaryl tails, mimicking the successful SAR trajectories of Pretomanid and Delamanid[2][4].
References
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Nitroimidazoles for the treatment of TB: past, present and future - PMC - NIH. National Institutes of Health. Available at:[Link]
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Nitroaromatic Antibiotics as Nitrogen Oxide Sources - MDPI. MDPI. Available at: [Link]
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Assessment of a pretomanid analogue library for African trypanosomiasis: Hit-to-lead studies on 6-substituted 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazine 8-oxides - PMC. National Institutes of Health. Available at: [Link]
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Synthesis and structure-activity studies of biphenyl analogues of the tuberculosis drug (6S) - SciSpace. SciSpace. Available at: [Link]
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Recent Progress in the Discovery and Development of 2-Nitroimidazooxazines and 6-Nitroimidazooxazoles to Treat Tuberculosis and Neglected Tropical Diseases - MDPI. MDPI. Available at: [Link]
